molecular formula C5H3LiN2O3 B2433325 Lithium;6-Oxo-1H-Pyrimidin-2-carboxylat CAS No. 2375261-74-6

Lithium;6-Oxo-1H-Pyrimidin-2-carboxylat

Katalognummer: B2433325
CAS-Nummer: 2375261-74-6
Molekulargewicht: 146.03
InChI-Schlüssel: FEEGSBOKKAHALV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a lithium ion and a pyrimidine ring with carboxylate and oxo functional groups.

Wissenschaftliche Forschungsanwendungen

Lithium;6-oxo-1H-pyrimidine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. . Additionally, it is used in industrial research for developing new materials and processes.

Vorbereitungsmethoden

The synthesis of Lithium;6-oxo-1H-pyrimidine-2-carboxylate involves several steps. One common method includes the reaction of pyrimidine derivatives with lithium salts under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Lithium;6-oxo-1H-pyrimidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified pyrimidine derivatives with different functional groups.

Vergleich Mit ähnlichen Verbindungen

Lithium;6-oxo-1H-pyrimidine-2-carboxylate can be compared with other similar compounds, such as pyrimidine derivatives and lithium salts. These compounds share some structural similarities but differ in their specific functional groups and properties. For example, pyrimidine derivatives with different substituents may have different biological activities and applications

Similar compounds include:

  • Pyrimidine derivatives with various substituents
  • Lithium salts with different anions
  • Other heterocyclic compounds with carboxylate and oxo groups

Biologische Aktivität

Lithium;6-oxo-1H-pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis

Lithium;6-oxo-1H-pyrimidine-2-carboxylate can be synthesized through various chemical pathways, often involving the modification of pyrimidine derivatives. The synthesis typically includes reactions such as acylation and cyclization, which yield the desired pyrimidine structure with a carboxylate group. Detailed methods for synthesizing similar pyrimidine compounds have been documented in literature, providing a foundation for developing this specific compound.

Anticancer Properties

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including lithium;6-oxo-1H-pyrimidine-2-carboxylate. For example, a series of substituted pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. Compounds with specific substitutions on the phenyl ring showed IC50 values indicating potent antitumor activity. Notably, compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .

CompoundCell LineIC50 Value (μM)Activity Type
Compound AK562 (Leukemia)14.0Antitumor
Compound BCEM (Leukemia)15.0Antitumor
Compound CMDA-MB-231 (Breast Cancer)0.0046Antiproliferative

The mechanism of action for lithium;6-oxo-1H-pyrimidine-2-carboxylate is believed to involve the inhibition of key enzymes in the purine biosynthesis pathway. Studies indicate that these compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in cancer cells . This dual inhibition mechanism is unique and provides a strategic approach to targeting cancer cell proliferation.

Case Studies

  • Antitumor Activity in Leukemia : A study evaluated several pyrimidine derivatives against human leukemia cell lines K562 and CEM. The results indicated that compounds with para-chloro substitutions exhibited significant antitumor activity with IC50 values around 14 μM, suggesting that structural modifications can enhance biological efficacy .
  • Inhibition of SARS-CoV Protease : Another investigation focused on related pyrimidine derivatives as inhibitors of the SARS-CoV 3CL protease. These studies revealed promising inhibitory activities, suggesting potential applications in antiviral therapies .
  • Structure-Activity Relationship Studies : Research into the SAR of lithium;6-oxo-1H-pyrimidine-2-carboxylate revealed that modifications at specific positions on the pyrimidine ring significantly affected biological activity. Compounds with hydroxyl (-OH) groups showed improved antiproliferative effects, particularly against breast cancer cell lines .

Eigenschaften

IUPAC Name

lithium;6-oxo-1H-pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Li/c8-3-1-2-6-4(7-3)5(9)10;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGSBOKKAHALV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(NC1=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.